3-Bromo-2,4-difluorophenacyl bromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-difluorophenacyl bromide typically involves the bromination of 2,4-difluorophenacyl bromide. One common method includes the reaction of 2,4-difluorobenzene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-difluorophenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Condensation Reactions: It can undergo condensation reactions with aldehydes in the presence of catalysts like tin(II) chloride or samarium(III) iodide to form α,β-unsaturated ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.
Condensation Reactions: Catalysts such as tin(II) chloride or samarium(III) iodide are used under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions include substituted phenacyl derivatives and α,β-unsaturated ketones, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3-Bromo-2,4-difluorophenacyl bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceutical Development: This compound is utilized in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of advanced materials with specific properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-difluorophenacyl bromide involves its ability to act as an electrophile in various chemical reactions. The bromine atoms in the compound are highly reactive and can be easily replaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzyl bromide: Similar in structure but lacks the additional bromine atom at the 3-position.
2,3-Difluorobenzyl bromide: Another similar compound with different substitution patterns.
Uniqueness
3-Bromo-2,4-difluorophenacyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms enhances its electrophilic nature, making it more versatile in various chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-bromo-1-(3-bromo-2,4-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F2O/c9-3-6(13)4-1-2-5(11)7(10)8(4)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
READNKONIKOFDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807168-91-7 | |
Record name | 3-Bromo-2,4-difluorophenacyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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